molecular formula C15H18N2O3 B4903969 N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-METHOXYBENZAMIDE

N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B4903969
M. Wt: 274.31 g/mol
InChI Key: HYRPAFJBNTVXJH-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a tert-butyl group attached to the oxazole ring and a methoxybenzamide moiety

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)12-9-13(17-20-12)16-14(18)10-7-5-6-8-11(10)19-4/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRPAFJBNTVXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an α-haloketone and an amide can yield the oxazole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the oxazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • Phenyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
  • (5-tert-Butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Uniqueness

N-(5-tert-Butyl-12-oxazol-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzamide moiety differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.

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